

Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural product **2,7-Dideacetoxytaxinine J**, a taxoid isolated from *Taxus chinensis*. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Core Spectroscopic Data

The structural elucidation of **2,7-Dideacetoxytaxinine J** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following sections detail the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **2,7-Dideacetoxytaxinine J** were reported by Liang et al. (1998) and are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **2,7-Dideacetoxytaxinine J** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.68	d	7.0
2	5.25	d	7.0
3	2.25	m	6.5
5	4.98	d	
6 α	2.15	m	
6 β	1.85	m	
7	4.45	m	
9	5.45	d	5.5
10	6.35	d	5.5
13	6.15	t	8.0
14 α	2.20	m	
14 β	2.10	m	
16	1.15	s	
17	1.75	s	
18	1.95	s	
19	1.25	s	
20 α	4.95	s	
20 β	4.85	s	
OAc-4	2.10	s	
OAc-10	2.05	s	
OAc-13	2.20	s	
Ph-2', 6'	7.60	d	7.5
Ph-3', 5'	7.45	t	7.5

Ph-4'	7.55	t	7.5
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Table 2: ^{13}C NMR Spectroscopic Data for **2,7-Dideacetoxytaxinine J** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	75.8
2	79.5
3	42.1
4	134.2
5	84.1
6	35.4
7	73.5
8	45.6
9	78.9
10	76.2
11	142.3
12	134.8
13	70.1
14	25.8
15	46.2
16	26.8
17	21.5
18	15.2
19	12.8
20	115.6
OAc-4 (C=O)	170.5
OAc-4 (CH ₃)	21.1
OAc-10 (C=O)	170.1

OAc-10 (CH ₃)	21.2
OAc-13 (C=O)	170.8
OAc-13 (CH ₃)	21.4
Cinnamate (C=O)	166.5
Cinnamate (C α)	128.8
Cinnamate (C β)	145.2
Cinnamate (C-1')	134.1
Cinnamate (C-2', 6')	128.5
Cinnamate (C-3', 5')	129.2
Cinnamate (C-4')	130.5

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

As of the latest literature review, specific high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopic data for **2,7-Dideacetoxytaxinine J** have not been explicitly detailed in dedicated publications. Typically, for taxoids, electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight and fragmentation pattern. Infrared spectroscopy would be used to identify characteristic functional groups such as hydroxyls, esters, and carbonyls. Researchers requiring this data are advised to perform these analyses as part of their experimental workflow.

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the isolation of **2,7-Dideacetoxytaxinine J** from the bark of *Taxus chinensis*. The general experimental procedures for obtaining such data are outlined below.

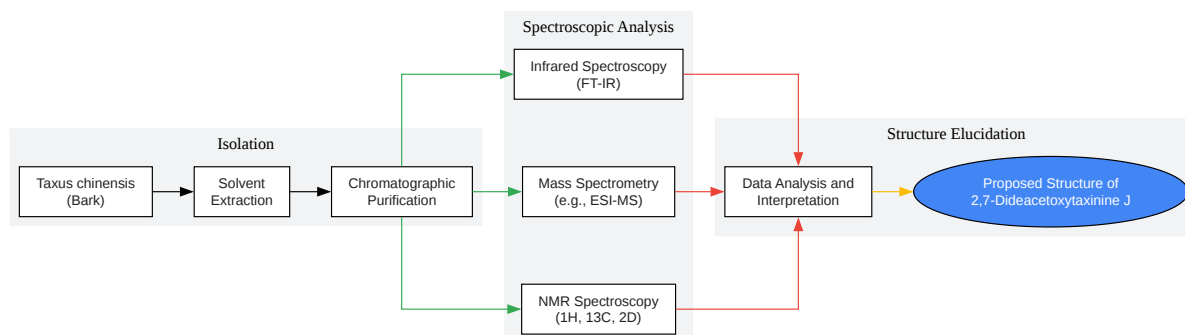
NMR Spectroscopy

- Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) is typically used.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for taxoids.

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in approximately 0.5 mL of the deuterated solvent.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a novel natural product like **2,7-Dideacetoxytaxinine J** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic characterization of **2,7-Dideacetoxytaxinine J**.

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